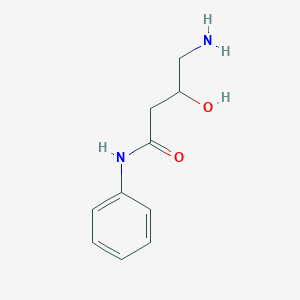
BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- is an organic compound with the molecular formula C10H14N2O2. It is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a butanamide backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- typically involves the reaction of 4-phenylbutanoic acid with ammonia and hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the target compound through a series of steps involving reduction and hydrolysis .
Industrial Production Methods: Industrial production of BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- may involve the use of catalytic hydrogenation and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-oxo-3-hydroxy-N-phenylbutanamide.
Reduction: Formation of 4-amino-3-hydroxy-N-phenylbutanol.
Substitution: Formation of N-substituted derivatives with various functional groups.
科学的研究の応用
BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to influence signal transduction pathways, leading to various physiological effects .
類似化合物との比較
- BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- shares structural similarities with compounds such as 4-phenylbutyric acid and 4-amino-3-hydroxybutanoic acid.
- These compounds also possess functional groups that allow them to participate in similar chemical reactions .
Uniqueness:
- The presence of both amino and hydroxyl groups in BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- provides unique reactivity and potential for diverse applications.
- Its ability to form stable derivatives and interact with biological targets distinguishes it from other similar compounds .
特性
CAS番号 |
60032-67-9 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
4-amino-3-hydroxy-N-phenylbutanamide |
InChI |
InChI=1S/C10H14N2O2/c11-7-9(13)6-10(14)12-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14) |
InChIキー |
UGSYSCOHCGEFKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC(CN)O |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CC(CN)O |
同義語 |
4-amino-3-hydroxybutananilide 4-amino-3-hydroxybutananilide monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















